molecular formula C17H20N4O B7574149 N-[(4-ethylphenyl)methyl]-2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine

N-[(4-ethylphenyl)methyl]-2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine

Cat. No. B7574149
M. Wt: 296.37 g/mol
InChI Key: GRHVMPLBKISPNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-ethylphenyl)methyl]-2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine, also known as EFTEMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. EFTEMA belongs to the class of triazole compounds and has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[(4-ethylphenyl)methyl]-2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell proliferation and survival. N-[(4-ethylphenyl)methyl]-2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
N-[(4-ethylphenyl)methyl]-2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosine kinases and phosphodiesterases. N-[(4-ethylphenyl)methyl]-2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine has also been shown to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(4-ethylphenyl)methyl]-2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine for lab experiments is its potent anti-cancer activity. This makes it an ideal candidate for testing in various cancer models. However, one of the limitations of N-[(4-ethylphenyl)methyl]-2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine is its relatively low solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on N-[(4-ethylphenyl)methyl]-2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine. One area of interest is in the development of new analogs of N-[(4-ethylphenyl)methyl]-2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine that may have improved solubility and bioavailability. Another area of research is in the development of combination therapies that incorporate N-[(4-ethylphenyl)methyl]-2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine with other anti-cancer agents to enhance its efficacy. Additionally, further studies are needed to fully elucidate the mechanism of action of N-[(4-ethylphenyl)methyl]-2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine and to identify its potential therapeutic targets in cancer cells.

Synthesis Methods

The synthesis of N-[(4-ethylphenyl)methyl]-2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the preparation of 4-ethylbenzyl bromide, which is then used to synthesize the intermediate compound, 2-(4-ethylbenzyl)-1H-1,2,4-triazole-3-thiol. This intermediate is then treated with furan-2-carboxaldehyde to form N-[(4-ethylphenyl)methyl]-2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine.

Scientific Research Applications

N-[(4-ethylphenyl)methyl]-2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer therapy. N-[(4-ethylphenyl)methyl]-2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine has been shown to have potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and prostate cancer cells.

properties

IUPAC Name

N-[(4-ethylphenyl)methyl]-2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-2-13-5-7-14(8-6-13)12-18-10-9-16-19-17(21-20-16)15-4-3-11-22-15/h3-8,11,18H,2,9-10,12H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHVMPLBKISPNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNCCC2=NC(=NN2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-ethylphenyl)methyl]-2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine

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